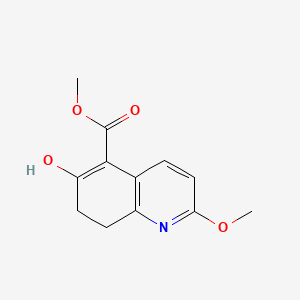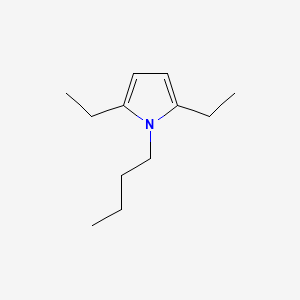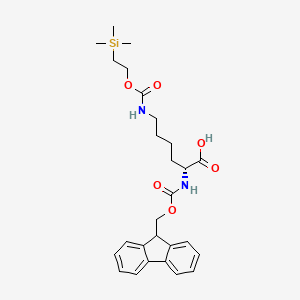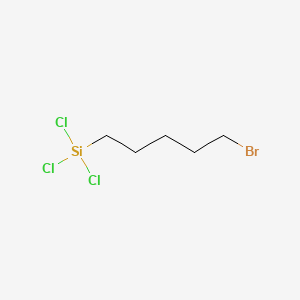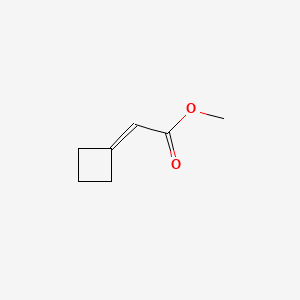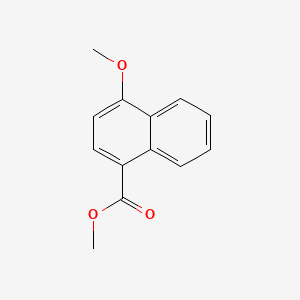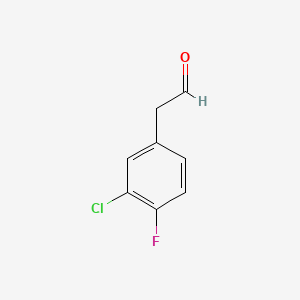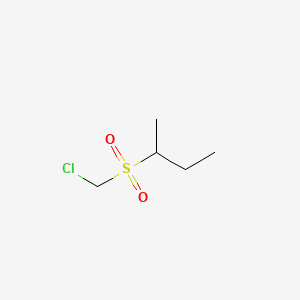
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) is an organic compound with the molecular formula C8H3FN2O It is a derivative of benzenedicarbonitrile, featuring a fluorine atom and a hydroxyl group as substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) typically involves the following steps:
Nitration: The starting material, 1,4-difluorobenzene, undergoes nitration to introduce nitro groups at the para positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as iron powder in the presence of hydrochloric acid.
Diazotization: The amino groups are converted to diazonium salts using sodium nitrite and hydrochloric acid.
Sandmeyer Reaction: The diazonium salts are then subjected to the Sandmeyer reaction to introduce cyano groups, forming 1,4-benzenedicarbonitrile.
Hydroxylation: Finally, selective hydroxylation is performed to introduce the hydroxyl group at the desired position, yielding 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 1,4-benzenedicarbonitrile,2-fluoro-5-oxo-(9CI).
Reduction: Formation of 1,4-benzenediamine,2-fluoro-5-hydroxy-(9CI).
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique substituents.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and cyano groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The fluorine atom can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Benzenedicarbonitrile
- 1,4-Benzenedicarbonitrile,2-fluoro-
- 1,4-Benzenedicarbonitrile,5-hydroxy-
Uniqueness
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) is unique due to the presence of both fluorine and hydroxyl groups, which impart distinct chemical properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the hydroxyl group provides opportunities for hydrogen bonding and reactivity.
Properties
CAS No. |
199529-12-9 |
|---|---|
Molecular Formula |
C8H3FN2O |
Molecular Weight |
162.123 |
IUPAC Name |
2-fluoro-5-hydroxybenzene-1,4-dicarbonitrile |
InChI |
InChI=1S/C8H3FN2O/c9-7-1-6(4-11)8(12)2-5(7)3-10/h1-2,12H |
InChI Key |
VJKWFGPWZVUFIB-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)C#N)F)C#N |
Synonyms |
1,4-Benzenedicarbonitrile,2-fluoro-5-hydroxy-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


